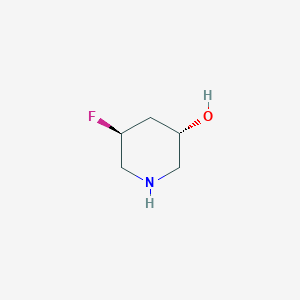
(3S,5S)-5-Fluoropiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-Fluoropiperidin-3-ol is a fluorinated piperidine derivative. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The fluorine atom and hydroxyl group attached to the piperidine ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-Fluoropiperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoropiperidin-3-one, while reduction could produce 5-fluoropiperidine.
Applications De Recherche Scientifique
(3S,5S)-5-Fluoropiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3S,5S)-5-Fluoropiperidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5S)-3-Iodo-2,2,5-trimethylheptane: Another fluorinated piperidine derivative with different substituents.
Benzoylecgonine: A metabolite of cocaine with a similar piperidine structure but different functional groups.
Uniqueness
(3S,5S)-5-Fluoropiperidin-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
(3S,5S)-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 |
Clé InChI |
NEKACQUHAHXIIL-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@@H](CNC[C@H]1F)O |
SMILES canonique |
C1C(CNCC1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


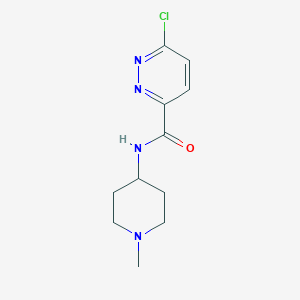
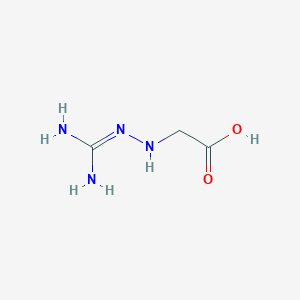
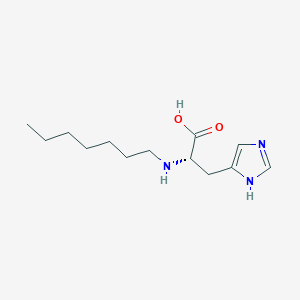

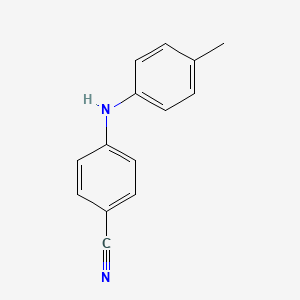

![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
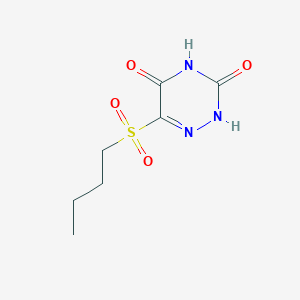

![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
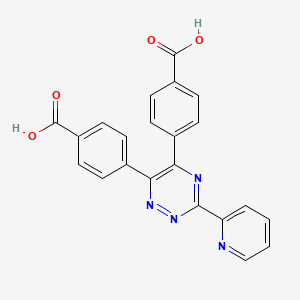

![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

